Lipophilicity vs. Pyrazole Analog
The computed lipophilicity (XLogP3-AA) of the target compound is 3.1, compared to a predicted XLogP3-AA of approximately 2.4 for the direct analog 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide, representing a ΔlogP of ~0.7 log units [1][2]. This difference arises from the replacement of the hydrophobic pyrrolidine ring with a more polar pyrazole substituent, which reduces overall lipophilicity and may alter membrane permeability and metabolic clearance [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide: predicted XLogP3-AA ~2.4 |
| Quantified Difference | ΔlogP ≈ 0.7 log units (higher for target compound) |
| Conditions | Computed property (PubChem/Pipeline Pilot, XLogP3 algorithm) |
Why This Matters
A 0.7 log unit difference in lipophilicity can translate to distinct permeability, solubility, and metabolic stability profiles, making the compounds functionally non-interchangeable in cell-based or in vivo assays where membrane penetration or clearance rates are critical.
- [1] PubChem Compound Summary for CID 71778517, N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396880-01-5 (accessed April 29, 2026). View Source
- [2] PubChem Structure Search for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide. Predicted XLogP3-AA value retrieved from PubChem computed properties. National Center for Biotechnology Information. (Note: predicted value based on PubChem's XLogP3 algorithm; experimentally determined logP/D not available). https://pubchem.ncbi.nlm.nih.gov/ (accessed April 29, 2026). View Source
